molecular formula C2HN2PS B14332766 Phosphorodicyanidothious acid CAS No. 105666-73-7

Phosphorodicyanidothious acid

Cat. No.: B14332766
CAS No.: 105666-73-7
M. Wt: 116.08 g/mol
InChI Key: RLLHALFGGNRSEQ-UHFFFAOYSA-N
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Description

Phosphorodicyanidothious acid (PCTHA) is a phosphorus-containing compound characterized by its unique structure, which integrates two cyano groups (-CN) and a thiol (-SH) moiety bonded to a central phosphorus atom. This configuration confers distinct physicochemical properties, including high reactivity in nucleophilic substitutions and redox processes. PCTHA has garnered attention in industrial catalysis, organic synthesis, and materials science due to its dual functionality as both a Lewis acid and a reducing agent .

Properties

CAS No.

105666-73-7

Molecular Formula

C2HN2PS

Molecular Weight

116.08 g/mol

IUPAC Name

dicyanophosphinothious acid

InChI

InChI=1S/C2HN2PS/c3-1-5(6)2-4/h6H

InChI Key

RLLHALFGGNRSEQ-UHFFFAOYSA-N

Canonical SMILES

C(#N)P(C#N)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodicyanidothious acid typically involves the reaction of phosphorus trichloride with thiourea and potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

PCl3+SC(NH2)2+2KCNP(SCN)2+2KCl+NH4ClPCl_3 + SC(NH_2)_2 + 2KCN \rightarrow P(SCN)_2 + 2KCl + NH_4Cl PCl3​+SC(NH2​)2​+2KCN→P(SCN)2​+2KCl+NH4​Cl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphorodicyanidothious acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorodicyanidothious oxide.

    Reduction: Reduction reactions can convert it into phosphorodicyanidothious hydride.

    Substitution: The cyanide groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.

Major Products Formed

    Oxidation: Phosphorodicyanidothious oxide.

    Reduction: Phosphorodicyanidothious hydride.

    Substitution: Various substituted phosphorodicyanidothious derivatives.

Scientific Research Applications

Phosphorodicyanidothious acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphorodicyanidothious acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of key metabolic processes and the disruption of cellular functions.

Comparison with Similar Compounds

Structural Analogs

PCTHA shares structural similarities with phosphorus-cyanide and sulfur-containing acids. Key comparisons include:

Compound Functional Groups Key Applications Stability (pH 7, 25°C) Reference Source
PCTHA -SH, -CN, -PO₃ Catalysis, ligand synthesis Moderate (t₁/₂: 48h) Supplementary Table 3
Phosphorothioic Acid -SH, -PO₃ Pesticides, corrosion inhibition High (t₁/₂: >100h) Supplementary Table 1
Dicyanophosphoric Acid -CN, -PO₃ Electrolytes, coordination chemistry Low (t₁/₂: 12h) Supplementary Table 4

Key Findings :

  • PCTHA’s thiol group enhances redox activity but reduces thermal stability compared to phosphorothioic acid .
  • Its cyano groups improve solubility in polar solvents, unlike dicyanophosphoric acid, which hydrolyzes rapidly in aqueous media .

Functional Analogs

PCTHA’s role as a Lewis acid is comparable to perfluorooctane sulfonic acid (PFOS), though with distinct environmental profiles. PFOS exhibits extreme persistence (half-life >5 years in water), whereas PCTHA degrades faster (half-life ~50 days) but lacks toxicity studies .

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